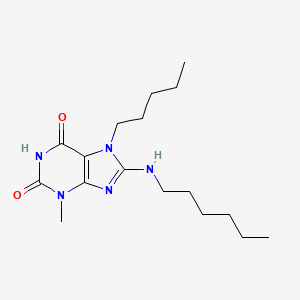![molecular formula C30H35N3O2S2 B15079034 (5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079034.png)
(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an octyl chain, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a β-diketone.
Coupling of the Octyl Chain: The octyl chain is attached via a nucleophilic substitution reaction using an octyl halide.
Final Assembly: The final step involves the condensation of the thiazolidinone and pyrazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mode of action and potential therapeutic applications.
Medicine
In medicine, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.
Wirkmechanismus
The mechanism of action of (5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antimicrobial agent.
Palladium(II) Acetate: A coordination compound used as a catalyst in organic synthesis.
Uniqueness
(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of structural features, including the thiazolidinone ring, pyrazole moiety, and octyl chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C30H35N3O2S2 |
|---|---|
Molekulargewicht |
533.8 g/mol |
IUPAC-Name |
(5Z)-3-octyl-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H35N3O2S2/c1-3-5-6-7-8-12-19-32-29(34)27(37-30(32)36)21-24-22-33(25-13-10-9-11-14-25)31-28(24)23-15-17-26(18-16-23)35-20-4-2/h9-11,13-18,21-22H,3-8,12,19-20H2,1-2H3/b27-21- |
InChI-Schlüssel |
LOHXOMHSVFUQNP-MEFGMAGPSA-N |
Isomerische SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCC)C4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCC)C4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15078951.png)
![20-(2-hydroxyethylamino)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B15078957.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078967.png)
![N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B15078981.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15078988.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078995.png)
![2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15079001.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15079011.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B15079025.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079027.png)
![(5Z)-3-sec-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079033.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079047.png)
![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079055.png)
